![molecular formula C16H29N3O2 B2689713 N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide CAS No. 1436260-35-3](/img/structure/B2689713.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
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Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as OXA-23, and it belongs to the class of oxazolidinone antibiotics. OXA-23 has been extensively studied for its antimicrobial activity against various bacterial strains, including multidrug-resistant bacteria.
Scientific Research Applications
Synthesis and Chemical Reactions
- The exploration of novel synthesis methods and chemical reactions involving cyanoacetamides and related structures is a prominent area of research. For example, studies have focused on synthesizing derivatives through reactions involving cyanoacetamide, highlighting the versatility and reactivity of these compounds in forming heterocycles with potential biological activities (Darwish, Atia, & Farag, 2014). Additionally, research on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyanoacetamide precursors indicates the compound's utility in generating a diverse array of heterocyclic structures with potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).
Biological Activities
- Investigations into the biological activities of cyanoacetamide derivatives and similar compounds have shown promising results. For instance, the synthesis and antimicrobial evaluation of isoxazole-based heterocycles incorporating sulfamoyl moiety reveal the potential of these compounds in addressing bacterial and fungal infections (Darwish, Atia, & Farag, 2014). Furthermore, the development of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with antitumor activities underscores the therapeutic potential of cyanoacetamide-based compounds in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12(2)16(5,11-17)18-15(20)10-19(13(3)4)14-6-8-21-9-7-14/h12-14H,6-10H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRXWXEWIHCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C1CCOCC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(oxan-4-yl)(propan-2-yl)amino]acetamide |
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